![molecular formula C16H9ClN4O3S B2779712 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1203299-20-0](/img/structure/B2779712.png)
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorothiophene group could potentially be introduced via a nucleophilic aromatic substitution reaction . The oxadiazole and isoxazole rings could be formed via cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall polarity of the molecule and could potentially participate in various types of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the chlorothiophene group could potentially undergo further substitution reactions . The oxadiazole and isoxazole rings might also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
Potential Antimicrobial and Anticancer Applications
Efforts to combat drug resistance by pathogens and cancer cells have led to the study of newly synthesized derivatives. Although specific data on this compound are limited, its structural features suggest potential antimicrobial and anticancer properties .
Other Applications
While the literature primarily focuses on anti-inflammatory and potential antimicrobial/anticancer properties, further research may uncover additional applications. However, as of now, these are the most notable areas of interest.
Mechanism of Action
Target of Action
Similar compounds have been known to targetCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is a complex process that leads to the formation of a blood clot.
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles, metabolism pathways, and excretion rates . These factors significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O3S/c17-13-7-6-12(25-13)15-19-20-16(23-15)18-14(22)10-8-11(24-21-10)9-4-2-1-3-5-9/h1-8H,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYTZJWCIHRZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide |
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